Zatosetron

Vue d'ensemble

Description

Méthodes De Préparation

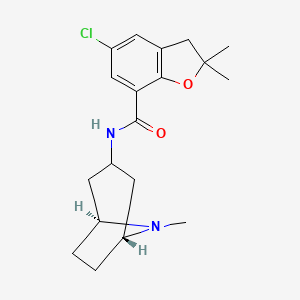

Synthetic Routes and Reaction Conditions: The synthesis of Zatosetron involves several key steps. One of the primary synthetic routes starts with tropinone and 5-chlorosalicylic acid . The process includes the stereoselective formation of 3-endo-tropanamine and a Claisen rearrangement to produce a crucial benzofuran intermediate . Another method involves the combination of the acid chloride derived from 5-chloro-2,3-dihydro-2,2-dimethyl-7-benzofuran carboxylic acid with 3-endo-tropanamine .

Industrial Production Methods: For industrial production, the synthesis of this compound maleate has been developed to address several key issues, including the supply and quality of the critical raw material tropinone . Improvements in the stereoselective formation of intermediates and compatibility with existing manufacturing capabilities have also been a focus .

Analyse Des Réactions Chimiques

Types of Reactions: Zatosetron undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include acid chlorides, reducing agents, and stereoselective catalysts . The conditions often involve reflux and the use of solvents like toluene .

Major Products Formed: The major products formed from these reactions include N-desmethyl this compound and 3-hydroxy-zatosetron . These metabolites are significant in both human and animal studies .

Applications De Recherche Scientifique

Zatosetron has a wide range of scientific research applications. It has been studied extensively for its antinauseant effects in both animal and human trials . Additionally, it has shown effectiveness as an anxiolytic . In the field of neuropharmacology, this compound has been used in studies related to serotonin receptor antagonism . Its chronic toxicity, metabolism, and pharmacokinetics have also been characterized in various animal models .

Mécanisme D'action

Zatosetron exerts its effects by acting as an antagonist at the serotonin 5-HT3 receptor . This receptor is involved in the regulation of nausea and anxiety. By blocking this receptor, this compound prevents the activation of non-selective cation channels, which in turn modulates serotonin-sensitive gastrointestinal and sensory processes . This mechanism is similar to other 5-HT3 receptor antagonists like ondansetron .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Zatosetron include ondansetron, granisetron, and tropisetron . These compounds also act as 5-HT3 receptor antagonists and are used for their antinauseant and anxiolytic effects .

Uniqueness: What sets this compound apart from these similar compounds is its long duration of action and its ability to produce antinauseant effects without stimulating gastrointestinal transport . This makes it particularly useful in clinical settings where prolonged action is desired without the side effects associated with increased gastrointestinal motility .

Propriétés

Numéro CAS |

123482-22-4 |

|---|---|

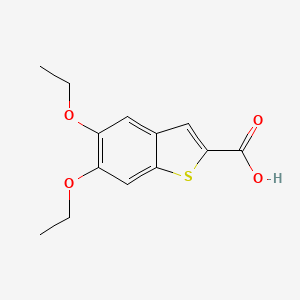

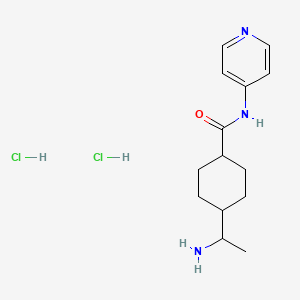

Formule moléculaire |

C19H25ClN2O2 |

Poids moléculaire |

348.9 g/mol |

Nom IUPAC |

5-chloro-2,2-dimethyl-N-[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)/t13?,14-,15?/m1/s1 |

Clé InChI |

SPKBYQZELVEOLL-SHARSMKWSA-N |

SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C |

SMILES isomérique |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CCC(C3)N4C)C |

SMILES canonique |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

123482-23-5 (maleate) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-7-benzofurancarboxamide LY 277359 LY 277359 maleate LY-277359 zatosetron zatosetron maleate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)